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Compound of Interest

4-Aminopyridine-2-carboxylic Acid
Compound Name:

Monohydrate
CAS No.: 1427475-29-3
Cat. No.: B1378514
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In Vivo vs. In Vitro Performance & Application Profile
Executive Summary & Compound Identity

4-Aminopyridine-2-carboxylic acid (4-AP-2-CA) is frequently conflated with the potassium
channel blocker 4-Aminopyridine (4-AP) due to nomenclature similarities. However, their
biological roles are distinct. While 4-AP is a functional neurotherapeutic, 4-AP-2-CA primarily
serves as a privileged scaffold in medicinal chemistry and a viscosity-reducing excipient in
biologic formulations.
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In Vitro Profile: Mechanism & Utility
A. As a Privileged Scaffold (Medicinal Chemistry)

In in vitro drug discovery, 4-AP-2-CA is valued for its bifunctional nature (C2-carboxylic acid +
C4-amine). It serves as a core pharmacophore for Apoptosis Signal-regulating Kinase 1 (ASK1)
inhibitors.

e Mechanism: The pyridine nitrogen and C2-carboxylate provide a metal-binding motif (often
mimicking the hinge region binding in kinases), while the C4-amine allows for extension into
the solvent-exposed region to tune solubility and selectivity.

o Performance: Derivatives where the nitrogen is substituted or the ring is fluorinated often
show IC50 values < 300 nM against ASK1, whereas the parent acid is generally inactive as a
direct inhibitor, serving instead as the structural anchor.

B. As a Viscosity-Reducing Excipient (Biologics)
Recent patent literature (e.g., EP3624846A1) identifies 4-AP-2-CA as a critical excipient for

high-concentration protein formulations (>200 mg/mL).

e Problem: High-concentration monoclonal antibodies (mAbs) suffer from high viscosity due to
protein-protein interactions (PPI), making subcutaneous injection difficult.
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e Solution: 4-AP-2-CA disrupts these short-range hydrophobic and electrostatic PPIs.
e Data:
o Control: 250 mg/mL mAb solution

Viscosity > 50 cP.

o Experimental: Addition of 50 mM 4-AP-2-CA

Viscosity reduction by 30-40%, enabling syringeability without compromising protein
stability.

C. Agrochemical Activity (Plant Systems)[1]

e Mechanism: Acts as a synthetic auxin mimic.

o Effect: Induces uncontrolled growth and epinasty in broadleaf weeds. It is a dechlorinated
analog of Picloram, retaining herbicidal activity but with a distinct environmental degradation
profile.

In Vivo Profile: Pharmacokinetics & Toxicity

Unlike 4-Aminopyridine, which has a well-defined therapeutic window in mammals, 4-AP-2-CA
is primarily evaluated in vivo for toxicology or as a prodrug moiety.

A. Mammalian Pharmacokinetics (PK)

o Absorption: Rapidly absorbed due to low molecular weight and amphoteric nature.

o Metabolism: The C2-carboxylic acid makes it susceptible to rapid renal clearance (similar to
picolinic acid) via organic anion transporters (OATS), limiting its half-life compared to
lipophilic drugs.

o Toxicity:

o Acute: Classified as Harmful if swallowed (R22).[1]
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o Neurotoxicity: unlike 4-AP, 4-AP-2-CA does not significantly cross the blood-brain barrier
or block potassium channels effectively at physiological pH, resulting in a lower seizure
risk profile.

B. Efficacy Models (Comparison)

o Neurology (MS Models): 4-AP restores conduction in demyelinated axons. 4-AP-2-CA shows
no significant activity in these models, confirming that the C2-carboxyl group abolishes the
necessary channel-binding affinity.

e Oncology (Xenografts): Derivatives of 4-AP-2-CA (e.g., thiazolidine-4-carboxylic acid
amides) have shown tumor growth inhibition (TGI) >50% in melanoma models, but efficacy is
attributed to the derivative, not the free acid.

Visualizing the Distinction
Diagram 1: Chemical Lineage & Application Pathways

This diagram illustrates how 4-AP-2-CA serves as a central hub between agrochemicals
(Picloram) and high-value pharmaceuticals, distinct from the 4-AP pathway.
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Caption: 4-AP-2-CA is derived from Picloram and leads to kinase inhibitors or excipient uses,
whereas 4-Aminopyridine is a distinct neuro-therapeutic agent.

Experimental Protocols
Protocol A: Synthesis from Picloram (Dechlorination)
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Integrity Check: This protocol converts the herbicide Picloram into the scaffold 4-AP-2-CA.
» Reagents: Picloram (8g), 10% Pd/C (1.2g), 10% LiOH (aq, 44 mL).
e Reaction: Purge suspension with

. Stir under
(45 PSI) at 40°C for 4 hours.

o Workup: Heat to 70°C for 12 hours to ensure completion. Filter through Celite to remove
Pd/C.[2]

« |solation: Acidify filtrate to pH 3 with conc. HCI.
* Yield: Precipitate forms. Filter and dry to obtain ~99% yield of beige solid (4-AP-2-CA).[2]

e Validation: LCMS m/z 139.1 [M+H]+.

Protocol B: Viscosity Reduction Assay (In Vitro)

Integrity Check: Validates the excipient utility of 4-AP-2-CA in biologic formulations.

Preparation: Concentrate a monoclonal antibody (mAb) to 250 mg/mL in Histidine buffer (pH
6.0) using Tangential Flow Filtration (TFF).

o Treatment: Spike the mAb solution with 4-AP-2-CA stock to reach final concentrations of 0,
25, 50, and 100 mM.

o Measurement: Measure viscosity using a cone-and-plate rheometer at 25°C at a shear rate
of 1000

o Expectation:
o 0 mM (Control): ~60 cP

o 50 mM (Test): ~35 cP (Significant reduction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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